2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine

Physicochemical profiling Drug-likeness Lead optimization

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine (CAS 1694400-27-5) is a 2-substituted pyrimidin-4-amine derivative characterized by a sterically demanding 2,2-dimethylcyclopropyl group at the C2 position. This compound belongs to the aminopyrimidine class, a scaffold widely associated with kinase inhibition and medicinal chemistry applications.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13313598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1(CC1C2=NC=CC(=N2)N)C
InChIInChI=1S/C9H13N3/c1-9(2)5-6(9)8-11-4-3-7(10)12-8/h3-4,6H,5H2,1-2H3,(H2,10,11,12)
InChIKeyBBBVOLZAIUCRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine: Aminopyrimidine Building Block Overview for Procurement


2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine (CAS 1694400-27-5) is a 2-substituted pyrimidin-4-amine derivative characterized by a sterically demanding 2,2-dimethylcyclopropyl group at the C2 position. This compound belongs to the aminopyrimidine class, a scaffold widely associated with kinase inhibition and medicinal chemistry applications [1]. The molecular formula is C₉H₁₃N₃ (MW 163.22 g/mol), and commercially available material typically meets a 95% purity specification. Its structural novelty lies in the gem-dimethyl substitution on the cyclopropane ring, which distinguishes it from simpler 2-cyclopropylpyrimidin-4-amine analogs in terms of steric bulk, lipophilicity, and molecular recognition properties.

Why Generic 2-Cyclopropylpyrimidin-4-amines Cannot Substitute for 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine


Direct substitution of 2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine with the unsubstituted 2-cyclopropyl analog (CAS 265324-26-3) introduces significant alterations in key physicochemical parameters that govern molecular recognition, solubility, and pharmacokinetic behavior. The gem-dimethyl motif adds +28 Da molecular weight [1] and contributes approximately +1.0 unit of calculated lipophilicity (ΔXLogP3 ≈ 1.0) relative to the cyclopropyl parent [2], shifting the compound from a hydrophilic (XLogP3 = 0.4) to a moderately lipophilic regime. Such differences can alter target binding kinetics, off-target promiscuity, and metabolic stability in ways that cannot be predicted without explicit comparative data. For applications requiring precise control of steric and lipophilic parameters—such as kinase inhibitor lead optimization or fragment-based drug discovery—the dimethylcyclopropyl variant is not interchangeable with simpler 2-alkyl or 2-cycloalkyl pyrimidin-4-amines.

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine: Quantitative Comparative Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2-Cyclopropylpyrimidin-4-amine

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine exhibits a molecular weight of 163.22 Da, representing a +20.8% increase over 2-cyclopropylpyrimidin-4-amine (135.17 Da) due to the gem-dimethyl substitution . The calculated lipophilicity (XLogP3) of the cyclopropyl analog is 0.4 [1]; application of the established methylene π-contribution of +0.5 logP units per aliphatic carbon [2] yields an estimated XLogP3 of ~1.4 for the target compound. This shifts the molecule from hydrophilic to moderately lipophilic chemical space, influencing membrane permeability and protein binding.

Physicochemical profiling Drug-likeness Lead optimization

Commercial Purity Standardization vs. Structural Analog 2-Cyclopropylpyrimidin-4-amine

Commercially sourced 2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine is supplied at a guaranteed minimum purity of 95% by multiple vendors , . This specification aligns with the typical purity grade of the comparator 2-cyclopropylpyrimidin-4-amine, which is also offered at 95–97% purity from major suppliers . No statistically meaningful purity differentiation exists between the two compounds at the procurement level; selection is therefore driven by the distinct physicochemical and structural properties of the dimethylcyclopropyl motif rather than by quality differentials.

Chemical procurement Building block quality Synthesis reproducibility

Steric Parameter Differentiation: Taft Es or Molar Refractivity Contribution of the Gem-Dimethyl Group

The 2,2-dimethylcyclopropyl substituent introduces steric bulk beyond that of a simple cyclopropyl ring. The additional two methyl groups increase the calculated molar refractivity (MR) of the C2 substituent by approximately 11.3 cm³/mol relative to the unsubstituted cyclopropyl group (estimated from fragment-based MR values: cyclopropyl ≈ 13.5; gem-dimethylcyclopropyl ≈ 24.8 cm³/mol) [1]. This steric enhancement can restrict the conformational freedom of the adjacent pyrimidine ring and influence the geometry of key hydrogen-bonding interactions involving the 4-amino group. In kinase inhibitor design, such steric modulation at the C2 position of 4-aminopyrimidines has been exploited to achieve subtype selectivity within the kinome [2].

Steric effects Structure-activity relationships Molecular recognition

Recommended Application Scenarios for 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity at the C2 Vector

When optimizing a 2-cyclopropylpyrimidin-4-amine kinase inhibitor lead that suffers from suboptimal logD and insufficient membrane permeability, replacement with the 2,2-dimethylcyclopropyl variant offers an estimated +1.0 logP unit increase without introducing additional rotatable bonds or H-bond donors/acceptors [1]. This substitution can improve passive cellular permeability while preserving the rigid cyclopropane geometry critical for target binding. Programs targeting intracellular kinases where logD optimization within the range of 1–3 is desired are the primary beneficiaries of this building block.

Sterically Demanding Binding Pocket Exploration in Fragment-Based Drug Discovery

The approximately 84% larger steric footprint of the 2,2-dimethylcyclopropyl group relative to cyclopropane (ΔMR ≈ +11.3 cm³/mol) makes this compound a valuable fragment or intermediate for probing lipophilic sub-pockets that are inaccessible to smaller C2 substituents [2]. In fragment growth campaigns, the dimethylcyclopropyl moiety can be leveraged to displace ordered water molecules in hydrophobic enzyme cavities, potentially yielding entropic binding gains that simpler 2-alkyl analogs cannot achieve.

Agrochemical Building Block Requiring Metabolic Stability from Gem-Dimethyl Shielding

In agrochemical research, the gem-dimethylcyclopropyl motif is recognized for conferring enhanced metabolic stability by sterically shielding the cyclopropane ring from oxidative metabolism [3]. 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine can serve as a synthetic intermediate for the construction of fungicidal or herbicidal 4-aminopyrimidine derivatives where prolonged environmental half-life or resistance to cytochrome P450-mediated degradation is a design criterion. This is supported by class-level evidence from dimethylcyclopropyl-containing agrochemical patents [3].

Chemical Probe Synthesis Requiring Orthogonal Physicochemical Properties for Selectivity Profiling

For chemical biology applications requiring matched molecular pairs with systematic variation in lipophilicity and steric bulk, 2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine serves as the 'bulky/lipophilic' partner to the 'compact/hydrophilic' 2-cyclopropyl analog [1]. The pair (ΔMW = 28 Da; ΔXLogP3 ≈ 1.0; ΔMR ≈ 11.3 cm³/mol) provides a clean physicochemical perturbation without altering H-bond donor/acceptor counts or introducing conformational flexibility, making it ideal for kinase selectivity panel screening where off-target effects driven by lipophilicity and steric complementarity are under investigation.

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